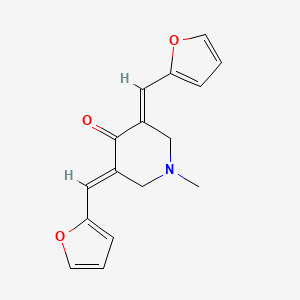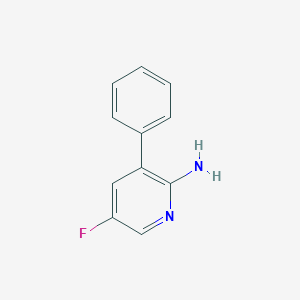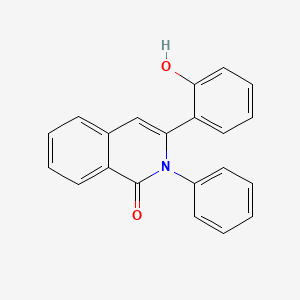![molecular formula C33H53OP B15207822 Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is characterized by its bulky substituents, which provide steric hindrance and influence its reactivity and applications. This compound is often used as a ligand in coordination chemistry and catalysis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid.
Introduction of Isopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Methoxylation and Methylation: The methoxy and methyl groups are added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: It forms coordination complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Coordination: Transition metal salts such as palladium chloride, platinum chloride, and gold chloride.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic processes. The bulky substituents provide steric protection, enhancing the stability and selectivity of the catalytic reactions. The phosphine group donates electron density to the metal center, influencing the reactivity and electronic properties of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine
- Di-tert-butyl(2’,4’,6’-triisopropyl-3,4,6-trimethylbiphenyl)phosphine
- Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxybiphenyl)phosphine
Uniqueness
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to the combination of its bulky substituents and the presence of both methoxy and methyl groups. This unique structure provides enhanced steric hindrance and electronic effects, making it particularly effective in catalytic applications where selectivity and stability are crucial.
Propriétés
Formule moléculaire |
C33H53OP |
|---|---|
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
ditert-butyl-[4-methoxy-2,3,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H53OP/c1-19(2)25-17-26(20(3)4)29(27(18-25)21(5)6)28-24(9)30(34-16)22(7)23(8)31(28)35(32(10,11)12)33(13,14)15/h17-21H,1-16H3 |
Clé InChI |
NOKKZXSZRYJILO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


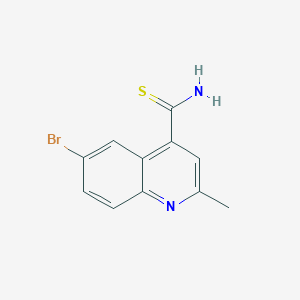
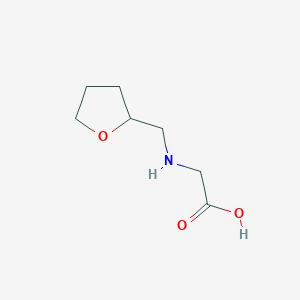
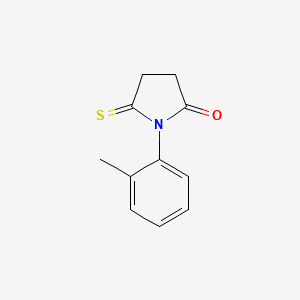


![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)

